molecular formula C18H31N4O15P3 B13167792 aha-dUTP

aha-dUTP

Cat. No.: B13167792
M. Wt: 636.4 g/mol
InChI Key: SJPIXOHJQKQEIV-JHCHYBNPSA-N
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Description

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate (aha-dUTP) is a modified nucleotide used in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate (dUTP) with an aminohexylacrylamido group attached to the uracil base. This modification allows for the incorporation of this compound into DNA during enzymatic reactions, enabling subsequent labeling with amine-reactive dyes or other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves the modification of deoxyuridine triphosphateThis is typically achieved through a series of chemical reactions that involve the protection and deprotection of functional groups, as well as the use of specific reagents and catalysts .

Industrial Production Methods

In industrial settings, the production of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are labeled DNA molecules, which can be used in various molecular biology applications .

Mechanism of Action

The mechanism of action of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The aminohexylacrylamido group serves as a site for subsequent labeling with amine-reactive dyes. This allows for the visualization and detection of specific DNA sequences in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification, which provides a longer spacer between the nucleotide and the dye. This reduces interactions between the nucleotide and the dye, resulting in brighter conjugates and increased accessibility for detection reagents .

Biological Activity

5-Aminohexylacrylamido-dUTP (aha-dUTP) is a modified nucleotide that has gained attention in molecular biology for its unique properties and applications. This article explores the biological activity of this compound, focusing on its incorporation into DNA, labeling efficiency, and implications in various research contexts.

Structure and Properties

This compound is a nucleotide analog of deoxyuridine triphosphate (dUTP), modified at the 5-position with an aminohexylacrylamido group. This modification enhances its utility in various biochemical applications, particularly in the labeling of nucleic acids.

Incorporation in DNA Synthesis

This compound can be incorporated into DNA by various enzymatic methods, including:

  • Reverse Transcription : Utilized for synthesizing complementary DNA (cDNA) from RNA templates.
  • Nick Translation : A method for incorporating labeled nucleotides into DNA.
  • PCR Amplification : Enhances the detection sensitivity of PCR products.

The incorporation efficiency of this compound is reported to yield approximately 5-8 dyes per 100 bases, which is optimal for fluorescence applications in molecular biology .

1. Labeling Techniques

This compound is particularly valuable for generating amine-modified DNA, which can be further labeled with various dyes or haptens. This two-step labeling process is crucial for applications such as:

  • Fluorescence In Situ Hybridization (FISH) : A technique that allows for the visualization of specific nucleic acid sequences within fixed cells.
  • Microarray Analysis : Enhances signal correlation and resolution in gene expression studies .

2. Case Studies

Several studies have highlighted the utility of this compound in research:

  • HIV Research : A study demonstrated that non-canonical dUTP, similar to this compound, was incorporated efficiently during HIV-1 reverse transcription, particularly in macrophages. This suggests a potential role for modified nucleotides in understanding viral replication dynamics .
  • Polyadenylated RNA Detection : A method using biotin-dUTP (closely related to this compound) facilitated the localization of polyadenylated RNA sequences in permeabilized HeLa cells, showcasing the versatility of modified nucleotides in RNA research .

Comparative Table of Nucleotide Incorporation

NucleotideIncorporation MethodLabeling EfficiencyApplications
dUTPStandard PCRStandardGeneral DNA synthesis
This compoundReverse Transcription5-8 dyes/100 basesFISH, Microarrays
biotin-dUTPIn Situ HybridizationHighRNA localization

Research Findings

Research indicates that the incorporation of non-canonical nucleotides like this compound can lead to mutagenesis and altered genomic stability. For instance, studies have shown that dUTP incorporation can induce hypermutagenesis, which may serve as a cellular defense mechanism against viral infections . However, viruses like HIV have evolved mechanisms to evade this defense, highlighting the complex interplay between host cellular processes and viral replication strategies.

Properties

Molecular Formula

C18H31N4O15P3

Molecular Weight

636.4 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-(6-aminohexylamino)-3-oxoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C18H31N4O15P3/c19-7-3-1-2-4-8-20-15(24)6-5-12-10-22(18(26)21-17(12)25)16-9-13(23)14(35-16)11-34-39(30,31)37-40(32,33)36-38(27,28)29/h5-6,10,13-14,16,23H,1-4,7-9,11,19H2,(H,20,24)(H,30,31)(H,32,33)(H,21,25,26)(H2,27,28,29)/b6-5+/t13-,14+,16+/m0/s1

InChI Key

SJPIXOHJQKQEIV-JHCHYBNPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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